(Pyren-1-YL)methyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-1-YL)methyl 2-bromopropanoate is a chemical compound with the molecular formula C20H15BrO2 and a molecular weight of 367.236 g/mol It is known for its unique structure, which includes a pyrene moiety attached to a bromopropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 2-bromopropanoate typically involves the esterification of pyren-1-ylmethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-1-YL)methyl 2-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pyren-1-ylmethanol and 2-bromopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while ester hydrolysis would produce pyren-1-ylmethanol and 2-bromopropanoic acid .
Wissenschaftliche Forschungsanwendungen
(Pyren-1-YL)methyl 2-bromopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of (Pyren-1-YL)methyl 2-bromopropanoate involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA, affecting its structure and function. Additionally, the bromopropanoate group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrenylmethyl-2-bromopropanoate
- Propanoic acid, 2-bromo-, 1-pyrenylmethyl ester
Uniqueness
(Pyren-1-YL)methyl 2-bromopropanoate is unique due to its specific combination of a pyrene moiety and a bromopropanoate group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and bioimaging .
Eigenschaften
CAS-Nummer |
620169-25-7 |
---|---|
Molekularformel |
C20H15BrO2 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
pyren-1-ylmethyl 2-bromopropanoate |
InChI |
InChI=1S/C20H15BrO2/c1-12(21)20(22)23-11-16-8-7-15-6-5-13-3-2-4-14-9-10-17(16)19(15)18(13)14/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
KRVIBIBLUULQBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.